1-Benzothiazol-6-yl-imidazolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of imidazolidin-2-ones and similar compounds has been extensively studied. For example, one method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . Another method involves the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO2 at 250 °C with γ-Al2O3 as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, in the molecule C12H13N3O2S, the benzothiazine moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .Chemical Reactions Analysis
The chemical reactions involving imidazolidin-2-ones have been studied. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .Scientific Research Applications
Synthesis and Biological Activity : Novel benzazole derivatives, including 1-Benzothiazol-6-yl-imidazolidin-2-one, have been synthesized and found to act as selective ligands for alpha 2-adrenoceptors. These compounds show potential for a variety of medical uses, including acting as antihypertensive drugs (Sa̧czewski et al., 2008).
Cholinergic Enzyme Inhibitors : Imidazolidine derivatives containing a benzothiazole moiety have been investigated for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. These compounds show significant potential in inhibiting these enzymes, suggesting their relevance in pharmacological research (Pejchal et al., 2011).
Formation of Copper(II) Complexes : Research on N-aryl-2-(arylimino)imidazolidine-1-carbothioamide revealed the formation of imidazolidine-benzothiazole–Copper(II) complexes. This suggests potential applications in the field of coordination chemistry and material science (Sahoo et al., 2014).
Antibacterial Applications : Microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole demonstrated their antibacterial activities. This points to potential applications in developing new antibacterial agents (Abood et al., 2018).
Anticancer Activity : Various synthesized compounds of 1-Benzothiazol-6-yl-imidazolidin-2-one have been evaluated for their anticancer activities, showing good results against different tumor cell lines. This underscores their potential in the development of new anticancer drugs (Srimanth et al., 2002).
Phosphoinositide 3-Kinase Inhibition : Studies on analogues of the benzothiazole ring indicate their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), suggesting applications in cancer treatment and drug design (Stec et al., 2011).
Future Directions
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds. Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . Future research may focus on developing new methods for the synthesis of imidazolidin-2-one derivatives .
properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10-11-3-4-13(10)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQDTRQWCBEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiazol-6-yl-imidazolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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